Macrostemonoside I

Description

Properties

Molecular Formula |

C45H72O20 |

|---|---|

Molecular Weight |

933.0 g/mol |

IUPAC Name |

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-3-enyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |

InChI |

InChI=1S/C45H72O20/c1-18(17-59-40-37(56)34(53)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-42-39(36(55)33(52)28(16-48)63-42)64-41-38(57)35(54)32(51)27(15-47)62-41/h19-28,30-42,46-48,50-58H,1,5-17H2,2-4H3/t19-,20+,21-,22+,23-,24-,25-,26+,27+,28+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44+,45?/m0/s1 |

InChI Key |

BJQIUNYJNFYSNA-XUNUXSPPSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CCC(=C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(=C)COC8C(C(C(C(O8)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Macrostemonoside I discovery and isolation from Allium macrostemon

An In-depth Technical Guide on the Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Macrostemonoside I, a furostanol saponin isolated from the bulbs of Allium macrostemon Bunge. It details the discovery, structural elucidation, and experimental protocols for its isolation, alongside a review of its potential biological activities and associated signaling pathways based on current scientific literature.

Discovery and Structural Elucidation

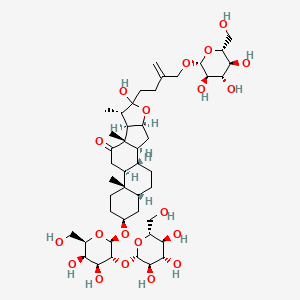

This compound was first isolated from the bulbs of Allium macrostemon Bunge by a team of researchers led by J. Peng.[1] The structure of this novel furostanol saponin was determined through a combination of chemical evidence and extensive spectral analysis, including 1H-NMR, 13C-NMR, 1H-1H COSY, 1H-13C COSY, HMBC, and FAB-MS.[1]

The elucidated structure of this compound is 26-O-β-D-glucopyranosyl-22-hydroxy-5β-furost-25(27)-ene-12-one-3β,26-diol 3-O-β-D-glucopyranosyl(1→2)-β-D-galactopyranoside.[1]

Experimental Protocols

While the seminal publication by Peng et al. outlines the use of preparative High-Performance Liquid Chromatography (HPLC) for the isolation of this compound, specific experimental parameters are not publicly available in detail.[1] However, based on general methodologies for the isolation of furostanol saponins from Allium species, a representative experimental workflow can be constructed.

Extraction of Total Saponins

A general procedure for the extraction of total furostanol saponins from Allium macrostemon bulbs is as follows:

-

Preparation of Plant Material: Fresh bulbs of Allium macrostemon are mashed.

-

Initial Extraction: The mashed plant material is extracted with ethanol to obtain a crude extract containing total saponins.

-

Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate different classes of compounds.

Isolation of this compound by Preparative HPLC

The isolation of individual saponins like this compound is achieved through chromatographic techniques.

-

Column Chromatography: The crude saponin extract is first fractionated using column chromatography.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing furostanol saponins are further purified using preparative HPLC to yield the pure compound.

A generalized workflow for the isolation process is depicted below:

Biological Activity and Quantitative Data

Research on the specific biological activities of this compound is limited. However, studies on related furostanol saponins from Allium macrostemon provide insights into its potential therapeutic effects.

Antiplatelet Activity

Preliminary pharmacological tests on compounds isolated alongside this compound have shown inhibitory effects on human platelet aggregation. For instance, Macrostemonoside G exhibited an IC50 of 0.871 mM on ADP-induced platelet aggregation.[1] Another study on three new furostanol saponins from Allium macrostemon, designated FS-1, FS-2, and FS-3, demonstrated that FS-1 had a potent inhibitory effect on ADP-induced platelet aggregation.[2] While not definitively stated, it is plausible that "FS-1" refers to this compound or a closely related isomer. Further research is needed to confirm this and to determine the specific IC50 value for this compound.

Cytotoxic Activity

Several furostanol saponins from Allium macrostemon have been investigated for their cytotoxic effects against various cancer cell lines. While specific data for this compound is not available, other macrostemonosides such as O, P, Q, and R have shown diverse cytotoxicity against solid tumor and drug-resistant tumor cell lines, suggesting they could be potential lead compounds in cancer therapy.[3][4]

Table 1: Summary of Biological Activity Data for Related Furostanol Saponins

| Compound | Biological Activity | Cell Line/Assay | Quantitative Data (IC50) |

| Macrostemonoside G | Antiplatelet Aggregation | ADP-induced human platelet aggregation | 0.871 mM[1] |

| Furostanol Saponins (O, P, Q, R) | Cytotoxicity | HepG2, MCF-7, NCI-H460, SF-268, R-HepG2 | Data not specified for individual compounds[3][4] |

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on the total furostanol saponin extract from Allium macrostemon (FSAMB) suggest a potential mechanism of action. FSAMB has been shown to inhibit ADP-induced platelet aggregation, possibly by inhibiting the platelet PI3K/Akt signaling pathway.[5] This suggests that this compound may exert its antiplatelet effects through a similar mechanism.

The proposed signaling pathway is illustrated below:

Conclusion and Future Directions

This compound is a structurally defined furostanol saponin from Allium macrostemon with potential therapeutic applications, particularly in the context of cardiovascular diseases due to its likely antiplatelet activity. While its discovery and structure are well-documented, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action.

Future research should focus on:

-

Definitive Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the specific antiplatelet, cytotoxic, and other pharmacological activities of pure this compound.

-

Quantitative Analysis: Establishing precise quantitative data, such as IC50 values, for its biological effects.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.

-

Optimization of Isolation Protocols: Developing and publishing detailed and optimized protocols for the large-scale isolation of this compound to facilitate further research.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and other related saponins from Allium macrostemon.

References

- 1. Novel furostanol glycosides from Allium macrostemon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet activation and aggregation by furostanol saponins isolated from the bulbs of Allium macrostemon Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New furostanol saponins from the bulbs of Allium macrostemon Bunge and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New furostanol saponins from the bulbs of Allium macrostemon Bung...: Ingenta Connect [ingentaconnect.com]

- 5. Effect of Furostanol Saponins from Allium Macrostemon Bunge Bulbs on Platelet Aggregation Rate and PI3K/Akt Pathway in the Rat Model of Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Macrostemonoside I and its Analogues: A Technical Guide for Drug Discovery and Development

Foreword: This document serves as a technical guide for researchers, scientists, and drug development professionals on Macrostemonoside I and its analogues, a class of steroidal saponins derived from Allium macrostemon Bunge (AMB). Known as "Xiebai" in Traditional Chinese Medicine (TCM), AMB has a long history of use for treating cardiovascular ailments. Modern research has identified steroidal saponins as its primary bioactive constituents, with Macrostemonoside A being the most extensively studied analogue to date. This guide synthesizes the current phytochemical, pharmacological, and mechanistic knowledge, presenting it in a format conducive to scientific research and development.

Phytochemistry of Macrostemonosides

Macrostemonosides are steroidal saponins, primarily isolated from the bulbs of Allium macrostemon Bunge and Allium chinense G. Don.[1][2] These compounds are characterized by a steroidal aglycone backbone (sapogenin) attached to one or more sugar chains.[3] The structural diversity within this family, arising from different aglycones and sugar moieties, gives rise to a range of analogues with distinct biological activities.[1] While direct biological data for this compound is limited in the reviewed literature, its analogues, particularly Macrostemonoside A, have been the subject of significant pharmacological investigation.

Table 1: Selected Macrostemonoside Analogues and Their Botanical Sources

| Compound Name | Botanical Source(s) | Compound Class |

|---|---|---|

| Macrostemonoside A | Allium macrostemon Bunge | Spirostanol Saponin |

| Macrostemonoside D | Allium macrostemon Bunge | Spirostanol Saponin |

| Macrostemonoside U-Y | Allium macrostemon Bunge | Spirostanol Saponins |

| Macrostemonoside T, V | Allium macrostemon Bunge | Spirostanol Saponins |

| Furostanol Saponins (unspecified) | Allium macrostemon Bunge | Furostanol Saponins |

Pharmacological Activities and Mechanisms of Action

The steroidal saponins from Allium macrostemon exhibit a wide array of pharmacological effects, including anti-platelet aggregation, hypolipidemic, anti-atherosclerotic, anti-cancer, and antioxidant activities.[1]

A primary therapeutic application of AMB in TCM is for cardiovascular conditions. This aligns with modern findings that its saponin constituents, including furostanol saponins and Macrostemonoside A, are potent inhibitors of platelet aggregation, a key process in thrombosis and atherosclerosis.[5][6]

-

Anti-Platelet Aggregation: Furostanol saponins from AMB (FSAMB) significantly inhibit ADP-induced platelet aggregation both in vitro and in vivo.[5] This effect is mediated, at least in part, by the inhibition of the PI3K/Akt signaling pathway.[5][6] One specific analogue, FS-1, was shown to be a potent inhibitor of ADP-induced platelet aggregation, P-selectin expression, and Ca²⁺ mobilization.[7]

-

Anti-Atherosclerotic Activity: Total saponins from A. macrostemon demonstrate anti-atherosclerotic effects by inhibiting platelet activation induced by the CD40L/CD40 signaling complex.[8][9][10] This inhibition disrupts downstream inflammatory and thrombotic signaling cascades involving PI3K/Akt, MAPK, and NF-κB.[6][9][11]

Macrostemonoside A has shown significant potential in regulating metabolic disorders such as hyperglycemia and hyperlipidemia.

-

Hypoglycemic and Hypolipidemic Effects: In a high-fat diet-fed mouse model, Macrostemonoside A administered at 4 mg/kg/day for 30 days moderately inhibited increases in fasting blood glucose and serum total cholesterol.[12] It has been shown to reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL).[1] The anti-obesity effect is associated with increased total lipase activity in visceral adipose cells, potentially through the upregulation of PPARγ2 expression.[12][13]

Table 2: Quantitative Pharmacological Data for Macrostemonoside A and Related Saponins

| Compound/Extract | Activity | Model / Assay | Key Quantitative Data | Citation(s) |

|---|---|---|---|---|

| Macrostemonoside A | Metabolic Regulation | High-fat diet-fed C57BL/6 mice | Effective Dose: 4 mg/kg/day (p.o.) | [12] |

| Furostanol Saponins (FSAMB) | Cardioprotection | Rat model of coronary heart disease | Effective Dose: 672 mg/kg (p.o.) | [5] |

| A. macrostemon Saponins | Platelet Inhibition | Washed human platelets | Effective Concentration: 200-400 µg/mL | [11] |

| Macrostemonoside U | Antioxidant | DPPH radical scavenging assay | IC₅₀: 0.15 ± 0.01 mg/mL | [2][14] |

| Macrostemonoside U | Antioxidant | ABTS radical scavenging assay | IC₅₀: 0.11 ± 0.01 mg/mL |[2][14] |

Emerging research indicates that Macrostemonoside A possesses cytotoxic activity against cancer cells. It has been shown to induce apoptosis in human colorectal cancer cells (SW480) by activating caspases and modulating Bcl-2 family proteins.[15] The anti-cancer mechanisms of AMB extracts may also involve the regulation of the EGFR/PI3K/mTOR and RAF/MAPK signaling pathways.[1]

Signaling Pathways

The biological activities of Macrostemonosides are underpinned by their modulation of key cellular signaling pathways.

Furostanol saponins from AMB inhibit ADP-induced platelet aggregation by suppressing the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[5] This pathway is crucial for platelet activation and thrombus formation.

Caption: Inhibition of the PI3K/Akt pathway by Furostanol Saponins.

Total saponins from A. macrostemon inhibit the CD40L-CD40 axis, a critical co-stimulatory pathway in atherosclerosis that promotes platelet activation and inflammation.[8][9][10] This inhibition impacts multiple downstream effectors, including TRAF2, PI3K/Akt, MAPK, and NF-κB.[9][11]

Caption: Inhibition of the CD40 signaling pathway by A. macrostemon saponins.

Experimental Protocols and Workflows

The isolation and biological evaluation of Macrostemonosides involve a multi-step process from raw plant material to purified compounds and subsequent bioassays.

The overall process begins with the extraction of dried plant material, followed by purification and characterization, and concludes with biological activity screening.

Caption: General workflow for isolation and testing of Macrostemonosides.

This protocol is a generalized procedure based on methodologies reported in the literature for isolating steroidal saponins from Allium macrostemon.[2][16]

-

Preparation of Plant Material:

-

Obtain dried bulbs of Allium macrostemon Bunge.

-

Pulverize the material and pass it through a 40-mesh sieve to obtain a fine powder.

-

-

Solvent Extraction:

-

Macerate or reflux the plant powder with an aqueous ethanol solution (typically 60-80% ethanol) at a specified ratio (e.g., 1:5 w/v).[2][16]

-

Ultrasonic-assisted extraction (e.g., 100 W for 30 minutes) can be employed to increase efficiency.[2]

-

Repeat the extraction process multiple times (e.g., 2-6 times) to ensure exhaustive extraction.[2][16]

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

-

Fractionation and Purification:

-

The concentrated aqueous extract can be passed through a macroporous resin column (e.g., Diaion HP-20) and eluted with a gradient of ethanol-water to obtain saponin-rich fractions (e.g., 60% EtOH eluate).[16]

-

Alternatively, suspend the concentrate in water and perform liquid-liquid partitioning with a solvent such as n-butanol.[17]

-

Subject the saponin-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, such as Chloroform-Methanol-Water in increasing polarity (e.g., 9:1:0.1 to 6:4:0.8).[16]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Final Purification:

-

Combine fractions containing the target compounds.

-

Perform final purification using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column to yield pure saponin compounds.[16]

-

-

Structure Elucidation:

-

Characterize the structure of isolated compounds using spectroscopic methods, including High-Resolution Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (1D and 2D NMR).[2]

-

This protocol is based on the study of Macrostemonoside A's effects on high-fat diet-fed mice.[12]

-

Animal Model:

-

Use male C57BL/6 mice.

-

House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

After an acclimatization period, divide mice into groups: Control Diet, High-Fat Diet (HFD), and HFD + Macrostemonoside A.

-

-

Diet and Treatment:

-

Feed the control group a standard chow diet.

-

Feed the HFD and treatment groups a high-fat diet to induce obesity and metabolic dysfunction.

-

Administer Macrostemonoside A to the treatment group daily via oral gavage at a specified dose (e.g., 4 mg/kg body weight) for the duration of the study (e.g., 30 days).[12] The vehicle (e.g., saline or 0.5% CMC-Na) should be administered to the control and HFD groups.

-

-

Data Collection and Analysis:

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples after fasting to measure fasting blood glucose, serum total cholesterol, triglycerides, LDL-C, and HDL-C.

-

Harvest tissues such as the liver and visceral adipose tissue for weight measurement and further biochemical or molecular analysis (e.g., glycogen content, enzyme activities, gene expression via qPCR or Western blot).

-

Conclusion and Future Directions

This compound and its analogues, particularly Macrostemonoside A, represent a promising class of bioactive compounds from a well-established plant in Traditional Chinese Medicine. The robust preclinical data on their anti-thrombotic and metabolic regulatory effects provide a strong foundation for further investigation. Future research should focus on:

-

Elucidating the specific bioactivities of this compound to differentiate its profile from more studied analogues like Macrostemonoside A.

-

Pharmacokinetic and toxicological studies to assess the safety and bioavailability of these compounds.

-

Lead optimization through medicinal chemistry to enhance potency and selectivity for specific molecular targets.

-

Clinical trials to validate the therapeutic efficacy of these saponins in cardiovascular and metabolic diseases.

This guide highlights the significant potential of Macrostemonosides as lead compounds in modern drug discovery, bridging the gap between traditional medicine and contemporary pharmacological science.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant activity of spirostanol saponins from Allii Macrostemonis Bulbus and their contents in different origins and processed products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium [mdpi.com]

- 4. Development of a Quality Evaluation Method for Allii Macrostemonis Bulbus Based on Solid-Phase Extraction–High-Performance Liquid Chromatography–Evaporative Light Scattering Detection Chromatographic Fingerprinting, Chemometrics, and Quantitative Analysis of Multi-Components via a Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Furostanol Saponins from Allium Macrostemon Bunge Bulbs on Platelet Aggregation Rate and PI3K/Akt Pathway in the Rat Model of Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of platelet activation and aggregation by furostanol saponins isolated from the bulbs of Allium macrostemon Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway [frontiersin.org]

- 9. Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel effects of macrostemonoside A, a compound from Allium macrostemon Bung, on hyperglycemia, hyperlipidemia, and visceral obesity in high-fat diet-fed C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Two New Steroidal Saponins from Allium macrostemon Bunge and Their Cytotoxity on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Method of preparing allium macrostemon total sterides saponin extract and uses thereof - Eureka | Patsnap [eureka.patsnap.com]

The Biological Activity of Furostanol Saponins: A Focus on Macrostemonoside I

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Furostanol saponins, a class of steroidal glycosides found in various medicinal plants, have garnered significant attention for their diverse and potent biological activities. These compounds, characterized by a furostan skeleton, exhibit a wide range of pharmacological effects, including anti-cancer, anti-platelet, anti-inflammatory, and hypoglycemic properties. This guide provides an in-depth exploration of the biological activities of furostanol saponins, with a particular focus on Macrostemonoside I, a representative compound isolated from Allium macrostemon. We will delve into the quantitative data supporting these activities, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological activities of this compound and other furostanol saponins have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Furostanol Saponins Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| This compound analog 1 | SF-268 (CNS) | MTT | 35.2 | [1] |

| This compound analog 2 | SF-268 (CNS) | MTT | 25.7 | [1] |

| This compound analog 2 | NCI-H460 (Lung) | MTT | 35.4 | [1] |

| Various Saponins | - | - | up to 0.2 | [2] |

Table 2: Anti-inflammatory and Anti-platelet Aggregation Activity

| Compound | Activity | Assay | IC₅₀ | Reference |

| Fisetin | Anti-platelet Aggregation (Arachidonic Acid-induced) | - | 22 µM | [3] |

| Kaempferol | Anti-platelet Aggregation (Arachidonic Acid-induced) | - | 20 µM | [3] |

| Quercetin | Anti-platelet Aggregation (Arachidonic Acid-induced) | - | 13 µM | [3] |

| Morin | Anti-platelet Aggregation (Arachidonic Acid-induced) | - | >150 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of furostanol saponins.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the furostanol saponin (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vivo Anti-Cancer Activity: Xenograft Model

Xenograft models in immunodeficient mice are a standard for evaluating the in vivo efficacy of anti-cancer compounds.[5]

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 × 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign mice to treatment groups and administer the furostanol saponin (e.g., via intraperitoneal injection) or vehicle control daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Anti-Platelet Aggregation Assay: Light Transmission Aggregometry

This assay measures the aggregation of platelets in plasma in response to an agonist.[6][7]

Protocol:

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a blank.

-

Aggregation Measurement:

-

Place a cuvette with PRP in an aggregometer and establish a baseline.

-

Add the furostanol saponin at various concentrations and incubate for a short period.

-

Induce platelet aggregation by adding an agonist (e.g., ADP, collagen).

-

Monitor the change in light transmission as platelets aggregate.

-

-

Data Analysis: The percentage of aggregation is calculated relative to the PPP baseline.

References

- 1. Two New Steroidal Saponins from Allium macrostemon Bunge and Their Cytotoxity on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter - Preclinical Studies of Saponins for Tumor Therapy | Bentham Science [benthamscience.com]

- 3. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Macrostemonoside I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Macrostemonoside I, a furostanol saponin isolated from the bulbs of Allium macrostemon Bunge, belongs to a class of steroidal saponins that have garnered significant interest for their diverse pharmacological activities. While comprehensive studies specifically targeting this compound are limited, preliminary pharmacological screening of related compounds from Allium macrostemon provides a foundational understanding of its potential therapeutic applications. This guide synthesizes the available data on the pharmacological screening of furostanol saponins from this plant, offering insights into potential areas of investigation for this compound, including anti-inflammatory, antioxidant, and cytotoxic activities.

Data Presentation: Pharmacological Activities of Allium macrostemon Saponins

The following tables summarize the quantitative data from pharmacological studies on various saponins isolated from Allium macrostemon. This data provides a comparative basis for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Allium macrostemon Saponins against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

| Macrostemonoside O | HepG2 | Liver | > 40 | [1] |

| MCF-7 | Breast | > 40 | [1] | |

| NCI-H460 | Lung | > 40 | [1] | |

| SF-268 | CNS | 15.8 | [1] | |

| R-HepG2 | Drug-Resistant Liver | > 40 | [1] | |

| Macrostemonoside P | HepG2 | Liver | > 40 | [1] |

| MCF-7 | Breast | > 40 | [1] | |

| NCI-H460 | Lung | 12.5 | [1] | |

| SF-268 | CNS | 9.8 | [1] | |

| R-HepG2 | Drug-Resistant Liver | > 40 | [1] | |

| Macrostemonoside Q | HepG2 | Liver | 21.5 | [1] |

| MCF-7 | Breast | > 40 | [1] | |

| NCI-H460 | Lung | 18.9 | [1] | |

| SF-268 | CNS | 11.2 | [1] | |

| R-HepG2 | Drug-Resistant Liver | 35.6 | [1] | |

| Macrostemonoside R | HepG2 | Liver | > 40 | [1] |

| MCF-7 | Breast | > 40 | [1] | |

| NCI-H460 | Lung | > 40 | [1] | |

| SF-268 | CNS | > 40 | [1] | |

| R-HepG2 | Drug-Resistant Liver | > 40 | [1] | |

| Unnamed Saponin 1 | NCI-H460 | Lung | 15.84 | [2] |

| SF-268 | CNS | 10.21 | [2] | |

| MCF-7 | Breast | > 50 | [2] | |

| HepG2 | Liver | > 50 | [2] | |

| Unnamed Saponin 2 | NCI-H460 | Lung | 12.31 | [2] |

| SF-268 | CNS | 9.84 | [2] | |

| MCF-7 | Breast | > 50 | [2] | |

| HepG2 | Liver | > 50 | [2] |

Table 2: Anti-platelet Aggregation Activity of Allium macrostemon Furostanol Saponins

| Compound | Inducer | IC50 (mM) | Reference |

| Macrostemonoside E | ADP | 0.417 | [3] |

| Macrostemonoside F | ADP | 0.020 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following are protocols for key experiments cited in the literature for Allium macrostemon saponins.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, NCI-H460, SF-268) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

-

Sample Preparation: The test compound is dissolved in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate, a specific volume of the test compound solution is mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined.

Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways relevant to the pharmacological screening of this compound.

References

- 1. New furostanol saponins from the bulbs of Allium macrostemon Bunge and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two New Steroidal Saponins from Allium macrostemon Bunge and Their Cytotoxity on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on two new furostanol glycosides from Allium macrostemon Bunge] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytochemical Landscape of Allium macrostemonis Bulbus: A Technical Guide for Researchers

An in-depth review of the chemical constituents, analytical methodologies, and bioactive pathways of Allium macrostemonis Bulbus, a plant of significant interest in traditional medicine and modern drug discovery.

Introduction

Allium macrostemonis Bulbus (AMB), known as "Xiebai" in traditional Chinese medicine, is the dried bulb of Allium macrostemon Bunge.[1] For centuries, it has been utilized for its medicinal and dietary properties, particularly in the treatment of cardiovascular and thoracic conditions.[2][3] Modern pharmacological research has substantiated many of its traditional uses, revealing a broad spectrum of biological activities, including anti-platelet aggregation, hypolipidemic, anti-atherosclerotic, antioxidant, and anti-cancer effects.[1][4] These therapeutic properties are attributed to a rich and complex array of phytochemicals.[1]

This technical guide provides a comprehensive literature review of the phytochemistry of Allium macrostemonis Bulbus, designed for researchers, scientists, and drug development professionals. It summarizes the major chemical constituents, presents quantitative data, details common experimental protocols, and visualizes key bioactive pathways and analytical workflows.

Major Phytochemical Constituents

The chemical composition of A. macrostemonis Bulbus is diverse, featuring several classes of bioactive compounds. The primary and most studied constituents are steroidal saponins, followed by volatile sulfur compounds, nitrogen-containing compounds, flavonoids, and polysaccharides.[1][3][4]

Steroidal Saponins

Steroidal saponins are considered the characteristic and one of the most pharmacologically significant components of AMB.[4] These compounds are glycosides with a steroidal aglycone core, primarily of the spirostanol and furostanol types. They are largely responsible for the cardiovascular-protective effects of the herb.[1] Numerous saponins have been isolated and identified, including various macrostemonosides.

Volatile Sulfur Compounds

Typical of the Allium genus, AMB is rich in volatile organic sulfur compounds (VOCs), which contribute to its characteristic aroma and various biological activities.[5] These compounds are formed enzymatically when the plant tissues are disrupted. Key sulfur compounds identified include various sulfides and disulfides. A study using head-space solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (HS-SPME-GC/MS) identified 121 VOCs, with sulfur compounds being a major class.[5]

Nitrogen-Containing Compounds

This class includes alkaloids and nucleosides, which contribute to the overall pharmacological profile of AMB. Adenosine is one of the notable compounds in this category.

Flavonoids and Phenolic Compounds

AMB contains various flavonoids and other phenolic compounds known for their antioxidant properties.[6] Compounds such as kaempferol and quercetin have been isolated.[7] These constituents likely contribute to the antioxidant and anti-inflammatory effects of the bulb.[6]

Quantitative Phytochemical Data

The concentration of phytochemicals in A. macrostemonis Bulbus can vary significantly depending on factors such as origin, climate, and processing methods.[3][8] High-Performance Liquid Chromatography (HPLC), often coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS), is a common method for quantifying non-volatile compounds like saponins.[9][10] Gas Chromatography (GC-MS) is used for volatile components.[5]

Table 1: Quantitative Analysis of Selected Saponins in Allium macrostemonis Bulbus

| Compound | Analytical Method | Concentration Range | Reference |

|---|---|---|---|

| Macrostemonoside A | HPLC-ELSD | Varies significantly across batches | [9] |

| Macrostemonoside T | HPLC-ELSD | Varies significantly across batches | [9] |

| Macrostemonoside U | HPLC-ELSD | Varies significantly across batches | [9] |

| Macrostemonoside V | HPLC-ELSD | Varies significantly across batches | [8] |

| Macrostemonoside W | HPLC-ELSD | Content influenced by origin and heating | [9] |

| Macrostemonoside X | HPLC-ELSD | Content influenced by origin and heating | [9] |

| Saponin I | HPLC-RID | Linearity range: 5-100 µg |[10] |

Table 2: Relative Content of Volatile Organic Compound (VOC) Classes in Allium macrostemonis Bulbus

| Compound Class | Analytical Method | Relative Content (%) | Reference |

|---|---|---|---|

| Sulfur Compounds | HS-SPME-GC/MS | ~85.6% (of total VOCs) | [5] |

| Aldehydes | HS-SPME-GC/MS | ~85.6% (of total VOCs) | [5] |

| Heterocyclic Compounds | HS-SPME-GC/MS | ~85.6% (of total VOCs) |[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and characterization of phytochemicals from AMB.

Protocol 1: General Extraction and Fractionation

This protocol describes a common method for obtaining extracts of varying polarity for preliminary analysis.[11]

-

Preparation : Pulverize dried A. macrostemonis Bulbus (e.g., 3.0 kg) and pass through a 40-mesh sieve.

-

Extraction : Macerate the powder with 80% ethanol (EtOH) at a 1:5 solid-to-liquid ratio (g:mL) for 1 hour. Enhance extraction using ultrasonication (e.g., 100 W for 30 min). Repeat the extraction process six times.

-

Concentration : Combine the filtrates and concentrate under reduced pressure to remove ethanol. Lyophilize the aqueous residue to obtain a crude ethanol extract.

-

Fractionation : Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield distinct fractions for further isolation.

Protocol 2: Isolation of Steroidal Saponins

This protocol outlines a typical chromatographic procedure for purifying individual saponins from a polar extract (e.g., n-butanol fraction).[9]

-

Initial Column Chromatography (CC) : Subject the n-butanol extract (e.g., 10 g) to silica gel column chromatography (200–300 mesh).

-

Gradient Elution : Elute the column with a gradient solvent system, such as CH₂Cl₂-Methanol(MeOH)-H₂O (e.g., from 5:2:1 to 13:8:2), to separate the extract into several primary fractions.

-

Secondary Chromatography (ODS) : Subject a primary fraction to further separation on an Octadecylsilyl (ODS) silica gel column.

-

Fine Purification : Elute the ODS column with a different gradient, such as MeOH-H₂O (e.g., from 10% to 80% MeOH), to isolate sub-fractions.

-

Final Purification : If necessary, use semi-preparative HPLC to purify individual compounds to homogeneity.

-

Structure Elucidation : Characterize the pure compounds using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR - 1D and 2D).[11]

Protocol 3: Analysis of Volatile Sulfur Compounds

This protocol details the analysis of volatile compounds using HS-SPME-GC/MS.[5]

-

Sample Preparation : Grind fresh AMB bulbs to a powder in liquid nitrogen.

-

Volatile Oil Extraction (for bioassay) : Use steam distillation to obtain the volatile oil from fresh, crushed bulbs.

-

HS-SPME : Place the powdered sample in a headspace vial. Expose a solid-phase microextraction fiber to the vial's headspace under controlled temperature and time to adsorb volatile compounds.

-

GC-MS Analysis : Desorb the trapped volatiles from the fiber in the heated injector port of a gas chromatograph. Separate the compounds on a suitable capillary column (e.g., DB-5MS).

-

Identification : Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley) and their retention indices.

Bioactive Mechanisms and Signaling Pathways

The therapeutic effects of A. macrostemonis Bulbus are mediated through various molecular mechanisms. Saponins, in particular, have been shown to modulate key signaling pathways involved in cardiovascular health and cancer.

Anti-Platelet Aggregation Pathway

One of the most well-documented activities of AMB is the inhibition of platelet aggregation, a key process in thrombosis and atherosclerosis.[12][13] Saponins from AMB have been shown to interfere with platelet activation induced by agonists like ADP and CD40L.[12][14] The mechanism involves the downregulation of several critical signaling cascades.[12][13][15]

-

CD40L/CD40 Pathway : AMB saponins can inhibit platelet activation induced by CD40 Ligand (CD40L).[12][13]

-

PI3K/Akt Pathway : This pathway, crucial for platelet activation and aggregation, is inhibited by furostanol saponins from AMB. These saponins decrease the phosphorylation of Akt, a key downstream kinase.[12][14][16]

-

MAPK and NF-κB Pathways : The activation of these pro-inflammatory pathways, which are downstream of CD40 signaling, is also attenuated by AMB saponins.[12][13]

Caption: Signaling pathway for inhibition of platelet aggregation by AMB saponins.

Anti-Cancer Apoptotic Pathway

Total saponins from AMB have been found to induce apoptosis (programmed cell death) in cancer cells, such as HeLa cells. This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.[17]

-

Mitochondrial Membrane Potential : AMB saponins cause a decrease in the mitochondrial membrane potential.

-

Bcl-2 Family Proteins : They upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

-

Caspase Activation : The change in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[17]

Caption: Mitochondrial apoptosis pathway induced by AMB saponins in cancer cells.

General Phytochemical Analysis Workflow

The process of analyzing the phytochemical constituents of a plant like A. macrostemonis Bulbus follows a systematic workflow from sample collection to data analysis.

Caption: General workflow for phytochemical analysis and bioactivity screening.

Conclusion

Allium macrostemonis Bulbus is a rich source of diverse and potent phytochemicals, with steroidal saponins and volatile sulfur compounds being of particular scientific interest. The established pharmacological effects, especially in the context of cardiovascular disease, are supported by clear mechanisms of action involving the modulation of key signaling pathways like PI3K/Akt. The protocols and data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this valuable medicinal plant. Future research should focus on the standardization of extracts, elucidation of the mechanisms of minor components, and the synergistic effects between different phytochemical classes.

References

- 1. Allii Macrostemonis Bulbus: A Comprehensive Review of Ethnopharmacology, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Quality Evaluation Method for Allii Macrostemonis Bulbus Based on Solid-Phase Extraction–High-Performance Liquid Chromatography–Evaporative Light Scattering Detection Chromatographic Fingerprinting, Chemometrics, and Quantitative Analysis of Multi-Components via a Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemistry and pharmacology of Allii Macrostemonis Bulbus, a traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of volatile organic compounds with anti-atherosclerosis effects in Allium macrostemon Bge. and Allium chinense G. Don by head space solid phase microextraction coupled with gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allium macrostemon whole extract ameliorates obesity-induced inflammation and endoplasmic reticulum stress in adipose tissue of high-fat diet-fed C57BL/6N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant activity of spirostanol saponins from Allii Macrostemonis Bulbus and their contents in different origins and processed products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Determination of saponin I in extracts of Allium macrostemnon] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two New Compounds from Allii Macrostemonis Bulbus and Their In Vitro Antioxidant Activities [mdpi.com]

- 12. Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway [frontiersin.org]

- 14. Inhibition of platelet activation and aggregation by furostanol saponins isolated from the bulbs of Allium macrostemon Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preliminary Studies on the Mechanism of Action of Macrostemonoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Macrostemonoside I, a steroidal saponin isolated from Allium macrostemon Bunge. This document collates available data on its cytotoxic effects and outlines detailed experimental protocols for investigating its impact on key cellular signaling pathways implicated in cancer progression. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Quantitative Data: In Vitro Cytotoxicity

Recent studies have evaluated the cytotoxic effects of novel steroidal saponins isolated from Allium macrostemon Bunge against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. While the specific compound "this compound" is not explicitly named in this particular dataset, the data for two novel, related saponins (referred to as compounds 1 and 2) provide valuable insights into the potential anti-cancer activity of this class of molecules.[1]

Table 1: In Vitro Cytotoxicity of Steroidal Saponins from Allium macrostemon Bunge [1]

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| Compound 1 | MCF-7 | Breast | > 40 |

| NCI-H460 | Lung | > 40 | |

| SF-268 | CNS | 35.2 | |

| HepG2 | Liver | > 40 | |

| Compound 2 | MCF-7 | Breast | > 40 |

| NCI-H460 | Lung | 35.4 | |

| SF-268 | CNS | 25.7 | |

| HepG2 | Liver | > 40 |

Data represents the mean IC50 from three independent experiments. The LOGIT method was used for calculation.[1]

Postulated Signaling Pathways and Mechanisms of Action

Saponins derived from Allium macrostemon are believed to exert their anti-cancer effects through the modulation of several critical signaling pathways and cellular processes. These include the regulation of the EGFR/PI3K/mTOR and RAF/MAPK signaling cascades, induction of apoptosis, and generation of reactive oxygen species (ROS). The following sections detail the experimental protocols to investigate these mechanisms for this compound.

The EGFR/PI3K/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers.

Experimental Protocol: Western Blot Analysis of the EGFR/PI3K/mTOR Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the EGFR/PI3K/mTOR pathway.

Materials:

-

Cancer cell line of interest (e.g., SF-268 or NCI-H460)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR, anti-EGFR, anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and anti-GAPDH (as a loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the treated groups to the control to determine the effect of this compound.

References

An In-depth Technical Guide to Macrostemonoside I: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Macrostemonoside I, a furostanol steroidal saponin, has garnered attention within the scientific community for its potential pharmacological activities. This guide provides a comprehensive overview of its natural sources, proposed biosynthetic pathway, and the experimental protocols utilized for its isolation and characterization.

Section 1: Natural Sources of this compound

This compound is a naturally occurring phytochemical predominantly isolated from the bulbs of Allium macrostemon Bunge[1]. This plant, also known as Chinese garlic or long-stamen onion ("Xiebai" in Chinese), belongs to the Amaryllidaceae family and is a perennial bulbous plant used in traditional medicine and as a food ingredient in East Asia[2][3][4]. While numerous steroidal saponins have been identified across more than 40 Allium species, this compound is specifically reported as a constituent of A. macrostemon[5][6][7].

The concentration of steroidal saponins, including this compound, in A. macrostemon can vary significantly based on the geographical origin and processing methods of the plant material[4].

Table 1: Quantitative Analysis of Saponins in Allium macrostemon

| Sample Origin/Processing | Macrostemonoside W (μg/g) | Macrostemonoside X (μg/g) | Other Saponins |

| Jilin (Unprocessed) | 12.54 ± 0.61 | 10.32 ± 0.55 | Data varies |

| Jilin (Steamed) | 10.11 ± 0.48 | 8.59 ± 0.41 | Data varies |

| Liaoning (Unprocessed) | 15.89 ± 0.77 | 13.45 ± 0.69 | Data varies |

| Henan (Unprocessed) | 9.76 ± 0.45 | 7.98 ± 0.38 | Data varies |

| Sichuan (Unprocessed) | 11.02 ± 0.53 | 9.21 ± 0.47 | Data varies |

| Data adapted from a study on related saponins in Allium macrostemon Bunge to illustrate content variability[4]. |

Section 2: Proposed Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, it is understood to follow the general pathway of steroidal saponin biosynthesis in plants, which originates from the isoprenoid pathway[8][9]. The pathway can be divided into three main stages: the formation of the steroidal backbone, modification of the aglycone, and subsequent glycosylation.

Stage 1: Formation of the Steroid Precursor (Cycloartenol)

The biosynthesis begins with acetyl-CoA, which is converted to the C30 intermediate, 2,3-oxidosqualene, via either the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids[8][10]. The enzyme cycloartenol synthase (CAS) then catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the primary precursor for most plant steroids[8].

Stage 2: Modification of the Steroid Aglycone

Cycloartenol undergoes a series of enzymatic reactions including demethylations, isomerizations, and hydroxylations to form cholesterol. Cholesterol is a key intermediate that is further modified by cytochrome P450 monooxygenases (CYP450s) and other enzymes. For furostanol saponins like this compound, this involves hydroxylations at positions C-16, C-22, and C-26, leading to the formation of a hemiketal structure[8]. The structure of this compound indicates a subsequent oxidation at C-12 to form a ketone group.

Stage 3: Glycosylation

The final stage involves the attachment of sugar moieties to the steroidal aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs)[10]. This glycosylation step is crucial for the compound's stability, solubility, and biological activity[10]. For this compound, a disaccharide (β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside) is attached at the C-3 position, and a single glucose molecule is attached at the C-26 position[1].

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Section 3: Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

3.1 Materials and Methods

-

Plant Material: Dried bulbs of Allium macrostemon Bunge are typically used as the starting material[1][11].

-

Solvents and Reagents: Methanol, ethanol, n-butanol, chloroform, ethyl acetate, acetone, and water (reagent or HPLC grade). Silica gel, ODS (Octadecylsilane), and Sephadex LH-20 for column chromatography. Acetonitrile and water (HPLC grade) for preparative HPLC.

3.2 Extraction and Preliminary Fractionation

-

Powdering: The dried bulbs of A. macrostemon are powdered using a mechanical grinder.

-

Extraction: The powdered material is extracted exhaustively with a polar solvent, typically 70-95% ethanol or methanol, at room temperature or under reflux for several hours. This process is usually repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. The steroidal saponins, being polar glycosides, are typically enriched in the n-butanol fraction.

3.3 Chromatographic Purification

The n-butanol fraction, rich in saponins, is subjected to several rounds of chromatography for the isolation of pure compounds.

-

Silica Gel Column Chromatography: The n-butanol extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol-water or ethyl acetate-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

ODS Column Chromatography: Fractions containing the target compounds are further purified on an ODS (reverse-phase) column, eluting with a gradient of methanol-water.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 with methanol as the mobile phase is often used to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative reverse-phase HPLC, typically on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water[1].

3.4 Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular weight and elemental formula of the compound[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: Provide information about the proton and carbon framework of the molecule.

-

2D-NMR (COSY, HMQC/HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar moieties, as well as the linkage points between them[1].

-

3.5 Acid Hydrolysis

To confirm the identity and configuration of the sugar units, acid hydrolysis of the saponin is performed, followed by gas chromatography (GC) analysis of the derivatized monosaccharides[1].

Diagram: Experimental Workflow for Isolation of this compound

Caption: General workflow for the extraction and purification of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation is required to fully elucidate its biosynthetic pathway, quantify its presence in various sources, and explore its full therapeutic potential.

References

- 1. Novel furostanol glycosides from Allium macrostemon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allii Macrostemonis Bulbus: A Comprehensive Review of Ethnopharmacology, Phytochemistry and Pharmacology [mdpi.com]

- 3. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of spirostanol saponins from Allii Macrostemonis Bulbus and their contents in different origins and processed products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steroidal saponins from the genus Allium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. [Two new steroidal saponins from Allium macrostemon] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Macrostemonoside I: A Technical Guide to Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrostemonoside I, a steroidal saponin from the bulbs of Allium macrostemon Bunge, belongs to a class of natural products with significant interest in medicinal chemistry and drug development. The structural elucidation of these complex molecules is fundamentally reliant on a suite of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data and methodologies integral to the identification and characterization of macrostemonosides, with a representative focus on the well-documented analogue, Macrostemonoside A, due to the limited availability of specific data for this compound in public literature.

Spectroscopic Data for Macrostemonoside A

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of macrostemonosides. For a representative macrostemonoside, the data would be presented as follows:

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| Positive Ion Mode [M+Na]⁺ | [Calculated Value] | [C₅₁H₈₂O₂₄Na] |

Note: The exact m/z value for Macrostemonoside A from its primary literature is not available in the provided search results. The molecular formula is based on the published structure.

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and the intricate sugar linkages of macrostemonosides are elucidated using a combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY) experiments. The chemical shifts (δ) are typically reported in parts per million (ppm).

¹³C NMR Data for the Aglycone Moiety of a Representative Macrostemonoside (Tigogenin)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 37.2 | 15 | 32.0 |

| 2 | 31.5 | 16 | 81.2 |

| 3 | 78.9 | 17 | 62.9 |

| 4 | 38.8 | 18 | 16.4 |

| 5 | 45.0 | 19 | 12.3 |

| 6 | 28.8 | 20 | 41.8 |

| 7 | 32.3 | 21 | 14.6 |

| 8 | 35.4 | 22 | 109.3 |

| 9 | 54.5 | 23 | 31.6 |

| 10 | 35.7 | 24 | 29.0 |

| 11 | 21.3 | 25 | 30.4 |

| 12 | 40.3 | 26 | 67.0 |

| 13 | 40.8 | 27 | 17.2 |

| 14 | 56.5 |

Note: This table represents typical chemical shifts for a tigogenin aglycone and may vary slightly between different macrostemonoside analogues.

¹H NMR Data for the Aglycone Moiety of a Representative Macrostemonoside (Tigogenin)

| Proton No. | Chemical Shift (δ) ppm, Multiplicity (J in Hz) |

| H-3 | 3.95, m |

| H-18 | 0.81, s |

| H-19 | 0.80, s |

| H-21 | 0.92, d (6.8) |

| H-27 | 0.78, d (6.5) |

Note: This table highlights key proton signals for a tigogenin aglycone.

Experimental Protocols

The identification of macrostemonosides involves a systematic workflow from extraction to purification and spectroscopic analysis.

Extraction and Isolation

-

Extraction: The dried and powdered bulbs of Allium macrostemon are typically extracted with a polar solvent, such as 75% ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The steroidal saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to multiple chromatographic steps for the isolation of pure compounds. This often involves:

-

Column Chromatography: Using silica gel or macroporous resin, with a gradient elution system (e.g., chloroform-methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure macrostemonoside.

-

Spectroscopic Analysis

-

Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer, equipped with an electrospray ionization (ESI) source is commonly used.

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and deduce the elemental composition.

-

-

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is required for resolving the complex proton and carbon signals.

-

Sample Preparation: The purified saponin is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄.

-

Data Acquisition: A standard suite of NMR experiments is performed:

-

¹H NMR: To identify the proton signals and their multiplicities.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

²D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

²D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

²D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the linkages between the aglycone and sugar moieties, as well as between the sugar units.

-

²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

-

Logical Workflow for Macrostemonoside Identification

The following diagram illustrates the logical workflow from the plant material to the final structural elucidation of a macrostemonoside.

Conclusion

The identification of this compound and its analogues is a rigorous process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. While specific data for this compound remains elusive in readily accessible literature, the detailed analysis of related compounds like Macrostemonoside A provides a robust framework for researchers. The combination of HR-ESI-MS for molecular formula determination and a comprehensive suite of 1D and 2D NMR experiments for detailed structural and stereochemical assignment is indispensable for the unambiguous characterization of these complex natural products. This technical guide provides the foundational knowledge and methodologies required for scientists engaged in the discovery and development of novel therapeutic agents from natural sources.

References

Methodological & Application

Application Note: Quantification of Macrostemonoside I in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Macrostemonoside I in plant extracts, particularly from Allium macrostemon Bunge. This compound, a furostanol saponin, is a key bioactive constituent with potential therapeutic properties. Due to the lack of a strong UV chromophore in saponins, this method employs an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) for sensitive and accurate quantification. The protocol covers sample preparation, including solvent extraction and optional solid-phase extraction (SPE) for cleanup, detailed chromatographic conditions, and method validation parameters. This guide is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a steroidal saponin first isolated from the bulbs of Allium macrostemon Bunge, a plant used in traditional medicine.[1][2] Furostanol saponins are a class of natural products exhibiting a wide range of biological activities.[3][4] Accurate quantification of these compounds in plant matrices is crucial for quality control, standardization of herbal products, and further pharmacological research.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phytochemicals. However, saponins like this compound lack significant ultraviolet (UV) absorption, making detection by common UV detectors challenging.[5] Evaporative Light Scattering Detectors (ELSD) and Refractive Index Detectors (RID) are excellent alternatives for such non-volatile, non-chromophoric compounds.[6][7][8] ELSD offers the advantage of being compatible with gradient elution, which is often necessary for separating complex mixtures in plant extracts, and provides a more stable baseline than RID.[8][9] An HPLC method using a Refractive Index Detector (HPLC-RID) has been successfully developed for the determination of saponins in Allium macrostemon extracts.[1] More advanced methods also utilize HPLC-ELSD for the quality evaluation of Allii Macrostemonis Bulbus, the dried bulbs of Allium macrostemon.[10]

This document provides a comprehensive protocol for the quantification of this compound, from sample preparation to HPLC analysis, along with tables summarizing key quantitative data and diagrams illustrating the workflow.

Experimental Protocols

Materials and Reagents

-

Plant Material: Dried bulbs of Allium macrostemon Bunge, finely powdered.

-

Reference Standard: this compound (purity ≥ 98%).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethanol (Analytical grade), Deionized Water.

-

SPE Cartridges: C18 Solid-Phase Extraction cartridges (if required for sample cleanup).

Sample Preparation: Solvent Extraction

-

Weigh accurately 1.0 g of powdered Allium macrostemon bulb into a round-bottom flask.

-

Add 50 mL of methanol.[1] Alternatively, ethanol can be used.[3]

-

Perform extraction by refluxing the mixture in a water bath at 60°C for 2 hours.[1]

-

Cool the mixture to room temperature and filter through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in 5 mL of methanol (HPLC grade).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Optional Sample Cleanup: Solid-Phase Extraction (SPE)

For complex matrices, an additional SPE cleanup step can improve the purity of the sample and the reliability of the analysis.[10]

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 1 mL of the re-dissolved crude extract (from step 2.2.6) onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove highly polar impurities.

-

Elute the target saponins, including this compound, with 5 mL of methanol.

-

Collect the methanol eluate and evaporate to dryness.

-

Reconstitute the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter into an HPLC vial.

Preparation of Standard Solutions

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.[1]

HPLC Method and Parameters

The following HPLC parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.[10]

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Agilent TC-C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |

| Gradient Program | 0-20 min, 20-40% A; 20-40 min, 40-60% A; 40-50 min, 60-80% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Settings | Drift Tube Temperature: 70°C; Nebulizer Gas (N₂): 2.5 bar |

Note: Alternatively, a Refractive Index Detector (RID) can be used, but this requires an isocratic mobile phase, which may be less effective for complex extracts.[1][8]

Data Presentation and Method Validation

A robust HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | r² ≥ 0.999 | 0.9998[1] |

| Range | 5 - 100 µg/mL | 5 - 100 µg[1] |

| Regression Equation | Y = mX + c | Y = 9.35 x 10⁴ X - 2.78 x 10⁴[1] |

| Accuracy (% Recovery) | 95 - 105% | 101.1%[1] |

| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 3% | 1.6%[1] |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | To be determined |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | To be determined |

| Specificity | Peak purity and resolution > 1.5 | Peak well-resolved from matrix components |

| Robustness | % RSD ≤ 5% for minor changes | Method is robust to small variations |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical flow for HPLC method development and validation.

References

- 1. [Determination of saponin I in extracts of Allium macrostemnon] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel furostanol glycosides from Allium macrostemon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Quality Evaluation Method for Allii Macrostemonis Bulbus Based on Solid-Phase Extraction–High-Performance Liquid Chromatography–Evaporative Light Scattering Detection Chromatographic Fingerprinting, Chemometrics, and Quantitative Analysis of Multi-Components via a Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Isolation of Macrostemonoside I from Allium macrostemon